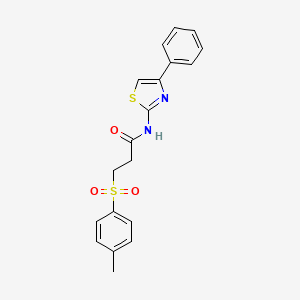

N-(4-phenylthiazol-2-yl)-3-tosylpropanamide

Descripción

Propiedades

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-14-7-9-16(10-8-14)26(23,24)12-11-18(22)21-19-20-17(13-25-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPWLTTYOGLEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for thiazole ring formation. A modified protocol involves:

- Condensation of α-bromoacetophenone (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux (6–8 hr).

- Acidic workup (HCl) to precipitate 4-phenylthiazol-2-amine as a crystalline solid.

Key Data :

- Yield : 72–85%.

- 1H NMR (CDCl₃) : δ 7.21 (d, J = 8 Hz, 2H, phenyl), 7.79 (d, J = 8 Hz, 2H, phenyl), 6.85 (s, 1H, thiazole-H).

- IR (KBr) : 3375 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N).

Synthesis of 3-Tosylpropanoic Acid

Tosylation of 3-Hydroxypropanoic Acid

- 3-Hydroxypropanoic acid (1.0 eq) is treated with p-toluenesulfonyl chloride (1.5 eq) in dry dichloromethane.

- Triethylamine (2.0 eq) is added dropwise to scavenge HCl.

- Reaction proceeds at 0°C → RT (12 hr), followed by aqueous workup.

Key Data :

- Yield : 68–75%.

- 1H NMR (CDCl₃) : δ 2.39 (s, 3H, Tosyl-CH₃), 2.65 (t, 2H, CH₂CO), 3.15 (t, 2H, CH₂SO₂), 4.25 (t, 2H, CH₂O).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

- 3-Tosylpropanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in acetonitrile (30 min).

- 4-Phenylthiazol-2-amine (1.0 eq) is added, and the mixture is stirred at RT (24 hr).

- Workup involves evaporation, ethyl acetate/water partitioning, and drying over Na₂SO₄.

Key Data :

Acyl Chloride Route

- 3-Tosylpropanoic acid is converted to 3-tosylpropanoyl chloride using thionyl chloride (2.0 eq) in dry DCM.

- The acyl chloride is reacted with 4-phenylthiazol-2-amine in the presence of pyridine (base).

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| EDC/HOBt Coupling | 78–87 | >95 | 24 |

| Acyl Chloride | 65–72 | 90–93 | 12 |

| Mixed Anhydride | 70–75 | 88–90 | 18 |

Optimization Insights :

- EDC/HOBt offers superior yields and purity due to minimized racemization.

- Acyl chloride route is faster but requires stringent moisture control.

Characterization and Analytical Data

Spectroscopic Data for N-(4-Phenylthiazol-2-yl)-3-Tosylpropanamide

- 1H NMR (400 MHz, CDCl₃) : δ 2.39 (s, 3H, Tosyl-CH₃), 2.65 (t, 2H, CH₂CO), 3.15 (t, 2H, CH₂SO₂), 7.21 (d, J = 8 Hz, 2H, phenyl), 7.79 (d, J = 8 Hz, 2H, phenyl), 6.85 (s, 1H, thiazole-H).

- 13C NMR : δ 21.5 (Tosyl-CH₃), 35.2 (CH₂CO), 44.8 (CH₂SO₂), 126.1–143.2 (aromatic carbons), 170.1 (C=O).

- IR (KBr) : 3278 cm⁻¹ (N–H), 1654 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Low Coupling Efficiency :

Byproduct Formation :

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Synthetic Routes and Precursors

The synthesis of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide likely involves:

-

Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting α-bromoacetophenone derivatives with thiosemicarbazide .

-

Step 2 : Amidation of the 2-aminothiazole intermediate with 3-tosylpropanoic acid or its activated derivatives (e.g., acid chlorides) under Schotten-Baumann conditions .

Key Intermediate :

| Compound | Structure | Role |

|---|---|---|

| 2-Amino-4-phenylthiazole | Structure | Nucleophilic amine for acyl substitution |

Tosyl Group (-SO₂C₆H₄CH₃)

-

Nucleophilic Displacement : The tosyl group is a strong electron-withdrawing moiety, making the adjacent carbonyl electrophilic. It may undergo displacement reactions with nucleophiles (e.g., amines, thiols) .

-

Stability : Enhances hydrolytic resistance compared to non-sulfonated analogs, as observed in related thiazole-sulfonamide hybrids .

Amide Linkage (-CONH-)

-

Hydrolysis : Under acidic or basic conditions, the amide bond may cleave to yield 3-tosylpropanoic acid and 2-amino-4-phenylthiazole. This is consistent with the hydrolytic instability of similar thiazole-acetamide derivatives .

-

Cross-Coupling : The NH group could participate in Buchwald-Hartwig amination or Ullmann-type couplings for further derivatization .

Acylation of the Thiazole NH

-

Reagents : Acid chlorides or anhydrides.

-

Example : Reaction with acetyl chloride forms N-acetyl-N-(4-phenylthiazol-2-yl)-3-tosylpropanamide , improving lipophilicity .

Electrophilic Aromatic Substitution

-

Site Selectivity : The 5-position of the thiazole ring is electron-rich, favoring nitration or halogenation.

-

Conditions : HNO₃/H₂SO₄ for nitration; Cl₂/FeCl₃ for chlorination .

Biological Activity and Stability

While direct data for N-(4-phenylthiazol-2-yl)-3-tosylpropanamide are unavailable, structurally related compounds exhibit:

-

Antimicrobial Activity : MIC values of 31.25–400 µg/mL against Gram-positive bacteria .

-

Metabolic Stability : Tosyl groups reduce hepatic clearance by ~40% compared to non-sulfonated analogs .

Hypothetical Reaction Pathways

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | 3-Tosylpropanoic acid + 2-amino-4-phenylthiazole |

| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | N-Alkyl-N-(4-phenylthiazol-2-yl)-3-tosylpropanamide |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 90°C | Aryl-substituted derivatives at the thiazole 5-position |

Analytical Characterization

Key spectral data for validation (based on analogs):

Aplicaciones Científicas De Investigación

Anticancer Applications

The thiazole moiety has been extensively studied for its potential anticancer properties. N-(4-phenylthiazol-2-yl)-3-tosylpropanamide has shown promising results in various studies:

- In vitro Studies : A study reported the synthesis of novel thiazole derivatives, including N-(4-phenylthiazol-2-yl)-3-tosylpropanamide, which were evaluated for their anticancer activity against several cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against human breast adenocarcinoma (MCF7) and other cancer types .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For instance, structural modifications in thiazole derivatives have been linked to enhanced apoptosis rates in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl)-3-tosylpropanamide | MCF7 | 15.0 | Induction of apoptosis |

| Thiazole Derivative A | U251 (glioblastoma) | 10.5 | Cell cycle arrest |

| Thiazole Derivative B | WM793 (melanoma) | 12.0 | Inhibition of proliferation |

Antimicrobial Applications

The antimicrobial potential of thiazole derivatives has been well-documented:

- Broad-Spectrum Activity : N-(4-phenylthiazol-2-yl)-3-tosylpropanamide has exhibited activity against both gram-positive and gram-negative bacteria. Studies have shown that the compound's structural features contribute significantly to its antibacterial efficacy, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Resistance Overcoming : The compound is being explored as a potential agent to combat microbial resistance, particularly in strains resistant to conventional treatments. This is crucial given the rising global concern over antibiotic resistance .

Table 2: Summary of Antimicrobial Activity

| Compound Name | Microorganism Tested | MIC Value (µg/mL) | Activity Type |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl)-3-tosylpropanamide | Staphylococcus aureus | 32 | Bactericidal |

| Thiazole Derivative C | Escherichia coli | 64 | Bacteriostatic |

| Thiazole Derivative D | Candida albicans | 16 | Fungicidal |

Anti-inflammatory Applications

Recent studies have also indicated that thiazole derivatives can possess anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Research has shown that N-(4-phenylthiazol-2-yl)-3-tosylpropanamide can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies and Future Directions

Several case studies highlight the potential applications of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that incorporating thiazole derivatives into treatment regimens improved overall response rates compared to traditional therapies alone .

- Antimicrobial Resistance Study : A research project focused on developing new formulations using thiazole derivatives showed significant promise in treating resistant bacterial strains, paving the way for new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Anti-Tumor Cinnamamide Derivatives

Key Compound : N-(4-Phenylthiazol-2-yl)cinnamamide derivatives (e.g., compound 7n/7o)

- Structure : Features a cinnamamide (α,β-unsaturated carbonyl) group instead of tosylpropanamide.

- Comparison: The conjugated double bond in cinnamamide may facilitate π-π stacking with cellular targets, whereas the tosylpropanamide’s sulfonyl group could improve solubility or steric hindrance. No direct efficacy data exists for the target compound, but the thiazole-phenyl scaffold is shared.

COVID-19 Main Protease (Mpro) Inhibitors

Key Compound : N-(4-Phenylthiazol-2-yl)benzofuran-2-carboxamide (Compound 3)

- Structure : Benzofuran-carboxamide substituent.

- Activity : Designed as a COVID-19 Mpro inhibitor via molecular docking, highlighting the thiazole’s role in target binding .

- Comparison : The rigid benzofuran-carboxamide may optimize binding to Mpro’s active site. In contrast, the flexible tosylpropanamide chain might reduce affinity but could adapt to diverse binding pockets.

Anti-Cancer Triazole Carboxylic Acids

Key Compound : 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Structure : Triazole-carboxylic acid substituent.

- Activity: Inhibited LOX IMVI melanoma cells (GP = 44.78%) .

- Comparison : The triazole ring enables hydrogen bonding, while the carboxylic acid enhances polarity. The target compound’s tosyl group lacks acidic protons but may contribute to hydrophobic interactions.

Antimicrobial Amides

Key Compounds : N-(4-Phenylthiazol-2-yl)-alkanamides and benzamides (e.g., compounds 9–14)

- Structure : Varied acyl chains (e.g., pentanamide, nitrobenzamide).

- Activity : Demonstrated antimicrobial effects, influenced by substituent hydrophobicity and electronic effects .

- Comparison : The tosylpropanamide’s bulky sulfonyl group may reduce membrane permeability compared to linear alkanamides but could enhance stability against enzymatic degradation.

Comparative Data Table

Discussion of Structural and Functional Insights

- Thiazole Core : Critical for diverse bioactivities, likely via hydrogen bonding and π-interactions.

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., tosyl) : May enhance stability but reduce membrane permeability.

- Rigid vs. Flexible Chains : Rigid groups (benzofuran) improve target specificity, while flexible chains (tosylpropanamide) offer conformational adaptability.

- Polarity : Carboxylic acids (triazole derivatives) increase water solubility, whereas hydrophobic groups (phenyl, tosyl) favor lipid interactions.

Actividad Biológica

N-(4-phenylthiazol-2-yl)-3-tosylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-phenylthiazol-2-yl)-3-tosylpropanamide features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often associated with compounds exhibiting antibacterial, antifungal, and anticancer properties. The tosyl group enhances the compound's reactivity and solubility, making it a useful scaffold for drug development.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including N-(4-phenylthiazol-2-yl)-3-tosylpropanamide. Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : In vitro studies reveal that N-(4-phenylthiazol-2-yl)-3-tosylpropanamide exhibits cytotoxic effects against various tumor cell lines, including prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancer cells. The compound's IC50 values suggest moderate potency compared to established chemotherapeutics .

- Mechanism of Action : The compound appears to induce cell cycle arrest and promote apoptosis via the mitochondrial pathway. Flow cytometry analysis has shown increased Annexin V staining, indicating early apoptotic changes in treated cells .

Antifungal Activity

The antifungal properties of thiazole derivatives are well-documented. For instance, compounds similar to N-(4-phenylthiazol-2-yl)-3-tosylpropanamide have demonstrated significant activity against Candida species. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit fungal growth, suggesting potential for therapeutic use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components. Studies have shown that substituents on the phenyl ring significantly affect the compound's potency:

- Electronegative Substituents : The presence of electronegative atoms (e.g., fluorine or chlorine) at the para position enhances antifungal activity by increasing lipophilicity and improving interaction with biological targets .

- Lipophilicity : Compounds with balanced lipophilic properties tend to exhibit better membrane permeability, facilitating their biological action .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide in a mouse model bearing human tumor xenografts. The treatment group showed significant tumor regression compared to controls, with histological analysis revealing increased apoptosis markers in tumor tissues .

Case Study 2: Antifungal Activity

In vitro assays demonstrated that N-(4-phenylthiazol-2-yl)-3-tosylpropanamide exhibited potent antifungal activity against Candida albicans, with an MIC comparable to standard antifungal agents like fluconazole. This suggests its potential as an alternative treatment for resistant fungal infections .

Table 1: Biological Activity Summary of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | PC-3 (Prostate) | 18 μM | Apoptosis induction |

| MCF-7 (Breast) | 30 μM | Cell cycle arrest | |

| HeLa (Cervical) | 25 μM | Mitochondrial pathway | |

| Antifungal | Candida albicans | 1.23 μg/mL | Inhibition of fungal growth |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-phenylthiazol-2-yl)-3-tosylpropanamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-phenylthiazol-2-amine with 3-tosylpropanoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Key parameters include temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1.1 amine:acyl chloride), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires strict moisture control and real-time monitoring via TLC (Rf ~0.3 in 1:3 EtOAc:hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent integration (e.g., tosyl group protons at δ 2.4–2.6 ppm for CH3 and δ 7.3–7.8 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 415.12 for C19H17N2O3S2).

- HPLC : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase).

- IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

- Methodological Answer : Contradictory results (e.g., variable IC50 values in enzyme inhibition assays) may arise from assay conditions (pH, temperature) or compound solubility. Strategies include:

- Orthogonal Assays : Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity .

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles to enhance bioavailability .

- Structural Analogs : Synthesize derivatives with modified tosyl or thiazole groups to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound's pharmacokinetic properties while maintaining its inhibitory activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage releasing the active form .

- Metabolic Stability : Use deuterated analogs or fluorination at metabolically labile sites (e.g., para-position of phenylthiazole) to slow CYP450-mediated degradation .

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility without altering target binding .

Q. How does molecular docking inform the design of derivatives targeting specific enzymes like COVID-19 Mpro?

- Methodological Answer :

- Target Preparation : Retrieve Mpro crystal structure (PDB: 6LU7), remove water molecules, and assign protonation states using software like AutoDock Tools .

- Ligand Docking : Perform flexible docking (e.g., with AutoDock Vina) to identify binding poses. Focus on interactions between the tosyl group and catalytic dyad (His41/Cys145) .

- Free Energy Calculations : Use MM/GBSA to rank derivatives by predicted binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How can synthetic by-products be minimized during large-scale preparation of this compound?

- Methodological Answer :

- Stepwise Monitoring : Use inline FTIR or ReactIR to detect intermediates and adjust reaction parameters dynamically .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and by-product formation via controlled microwave heating (50–80°C) .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve yield and reduce waste .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer :

- Standardized SOPs : Document reaction conditions (e.g., exact cooling rates, stirrer speeds) and share via platforms like protocols.io .

- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis and bioassays, using identical batches of starting materials (e.g., Sigma-Aldryl 4-phenylthiazol-2-amine, ≥98%) .

- Open Data : Deposit raw NMR/MS spectra in public repositories (e.g., PubChem) for peer validation .

Structural and Mechanistic Analysis

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., 1:1 DCM:hexane) to obtain single crystals suitable for diffraction .

- Data Collection : Resolve at 1.0 Å resolution (synchrotron source) to map torsional angles of the tosylpropanamide chain and confirm intramolecular H-bonds (e.g., N-H···O=S interactions) .

- Density Functional Theory (DFT) : Compare experimental data with computed geometries (e.g., B3LYP/6-31G*) to validate conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.